molecular formula C16H11ClIN3O2S B12472565 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide

2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide

Cat. No.: B12472565
M. Wt: 471.7 g/mol
InChI Key: AZVFDMKQLZOKEV-UHFFFAOYSA-N
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Description

2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide is a complex organic compound that features a 1,3,4-oxadiazole ring, a chlorophenyl group, and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with carbon disulfide and an alkylating agent under basic conditions.

    Introduction of the chlorophenyl group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the acetamide linkage: This involves the reaction of the oxadiazole derivative with an appropriate acylating agent.

    Introduction of the iodophenyl group: The iodophenyl group can be introduced through an electrophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the aromatic rings, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution at the chlorophenyl group or electrophilic aromatic substitution at the iodophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenating agents are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced aromatic derivatives.

    Substitution: Various substituted aromatic compounds depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its potential pharmacological activities can be optimized through structure-activity relationship (SAR) studies.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism of action of 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring and the aromatic groups can facilitate binding to these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide lies in its combination of the oxadiazole ring, chlorophenyl group, and iodophenyl group. This specific arrangement of functional groups can impart unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H11ClIN3O2S

Molecular Weight

471.7 g/mol

IUPAC Name

2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-iodophenyl)acetamide

InChI

InChI=1S/C16H11ClIN3O2S/c17-13-4-2-1-3-12(13)15-20-21-16(23-15)24-9-14(22)19-11-7-5-10(18)6-8-11/h1-8H,9H2,(H,19,22)

InChI Key

AZVFDMKQLZOKEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)I)Cl

Origin of Product

United States

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